2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide
CAS No.: 34162-29-3
Cat. No.: VC4362945
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.72
* For research use only. Not for human or veterinary use.
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide - 34162-29-3](/images/structure/VC4362945.png)
Specification
CAS No. | 34162-29-3 |
---|---|
Molecular Formula | C12H16ClNO2 |
Molecular Weight | 241.72 |
IUPAC Name | 2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide |
Standard InChI | InChI=1S/C12H16ClNO2/c1-9(13)12(15)14-8-7-10-3-5-11(16-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Standard InChI Key | BHALFLNGLIZOFA-UHFFFAOYSA-N |
SMILES | CC(C(=O)NCCC1=CC=C(C=C1)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide, reflects its three key functional groups:
-
Chloro group at the β-position of the propanamide chain.
-
Methoxyphenyl group attached via an ethyl linker to the amide nitrogen.
-
Propanamide backbone, which confers hydrogen-bonding capacity.
The canonical SMILES string, CC(C(=O)NCCC1=CC=C(C=C1)OC)Cl
, and InChIKey BHALFLNGLIZOFA-UHFFFAOYSA-N
provide unambiguous structural identifiers .
Table 1: Physicochemical Properties
Synthesis and Preparation Methods
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
-
Acylation of 2-(4-Methoxyphenyl)Ethylamine:
-
Purification:
-
Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
-
Industrial Production
-
Continuous-Flow Reactors: Enhance yield (≥90%) and reduce reaction times.
-
Solvent Optimization: Toluene replaces dichloromethane for greener synthesis.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The β-chloro group undergoes substitution with nucleophiles:
-
Amines: Forms secondary amides (e.g., with azide ions to yield 2-azido derivatives).
-
Thiols: Produces thioamides in DMF at 60°C.
Oxidation and Reduction
-
Oxidation:
-
Methoxy group oxidizes to carboxylic acids using KMnO₄/H₂SO₄.
-
-
Reduction:
-
LiAlH₄ reduces the amide to a primary amine.
-
Table 2: Common Reactions and Products
Reaction Type | Reagents/Conditions | Major Product |
---|---|---|
Substitution | NaN₃, DMF, 60°C | 2-Azido-N-[2-(4-methoxyphenyl)ethyl]propanamide |
Oxidation | KMnO₄, H₂SO₄, reflux | 4-Methoxybenzoic acid derivatives |
Reduction | LiAlH₄, THF, 0°C | 3-Chloro-N-[2-(4-methoxyphenyl)ethyl]propylamine |
Comparative Analysis with Structural Analogues
Table 3: Structural Analogues and Applications
Applications in Research and Industry
Pharmaceutical Intermediate
-
Antihypertensive Agents: Used in synthesizing β-blocker analogues .
-
Antioxidants: Derivatives show 2.3-fold higher radical scavenging than ascorbic acid.
Material Science
-
Polymer Crosslinkers: Enhances thermal stability in epoxy resins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume